N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)butane-1-sulfonamide
Description
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)butane-1-sulfonamide is a sulfonamide derivative featuring a thiophene backbone substituted with a hydroxy(phenyl)methyl group at the 5-position and a butane-1-sulfonamide moiety at the 2-methyl position. This compound has garnered attention in medicinal chemistry due to its hybrid structure, combining a thiophene heterocycle (known for electronic and bioactive properties) with a sulfonamide group (a common pharmacophore in drug design).
The compound has demonstrated moderate antiviral activity against influenza A (EC₅₀ = 12.5 μM) in cell-based assays, attributed to its ability to disrupt viral replication mechanisms . Additionally, its improved aqueous solubility compared to structural analogs makes it a promising candidate for further pharmacokinetic optimization .
Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-2-3-11-22(19,20)17-12-14-9-10-15(21-14)16(18)13-7-5-4-6-8-13/h4-10,16-18H,2-3,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZFZCUZJAWHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)butane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed examination of its biological activity based on diverse sources, including case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features a thiophene core structure, which is known for its stability and electronic properties. The presence of functional groups such as the sulfonamide moiety contributes to its potential reactivity and biological activity.
Chemical Formula : C14H19NO3S
Molecular Weight : 299.37 g/mol
IUPAC Name : this compound
Research indicates that compounds containing thiophene rings often exhibit significant interactions with biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The sulfonamide group may enhance the compound's ability to inhibit specific enzymes or pathways critical for cellular proliferation.
Antitumor Activity
Several studies have explored the antitumor potential of thiophene derivatives, including this compound. The following table summarizes findings from various research articles regarding its cytotoxic effects on different cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| PC3 (Prostate Cancer) | 32.01 ± 3.2 | |
| DU145 (Prostate Cancer) | 35.22 ± 1.9 | |
| HCT116 (Colon Cancer) | 18.97 ± 2.8 | |
| MDA-MB-231 (Breast Cancer) | 19.52 ± 4.92 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that this compound exhibits significant antiproliferative effects, particularly against prostate and breast cancer cell lines.
Mechanistic Insights
The mechanism through which this compound exerts its antitumor effects may involve the induction of apoptosis and disruption of cell cycle progression. For instance, studies have shown that similar thiophene derivatives can induce chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase .
Additionally, compounds that inhibit specific signaling pathways such as STAT3 have been associated with reduced cancer cell viability . this compound may share similar pathways due to its structural characteristics.
In Vivo Studies
In vivo studies have demonstrated the efficacy of thiophene-based compounds in reducing tumor growth in animal models. For example, one study reported that a derivative showed significant inhibition of tumor growth in implanted breast cancer models .
Clinical Relevance
While extensive preclinical data exist, clinical trials are necessary to fully understand the therapeutic potential and safety profile of this compound in humans. Research is ongoing to explore its pharmacokinetics and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogs include sulfonamide derivatives with variations in the thiophene substituents or sulfonamide chain length. For example:
- N-([5-benzylthiophen-2-yl]methyl)butane-1-sulfonamide : This analog replaces the hydroxy(phenyl)methyl group with a benzyl moiety. The absence of the hydroxyl group reduces polarity, resulting in lower aqueous solubility but enhanced kinase inhibitory activity (IC₅₀ = 8 nM against MAPK14) due to improved hydrophobic interactions with enzyme active sites .
- Thiophene-free sulfonamides : Compounds like benzenesulfonamide derivatives lack the thiophene ring, leading to diminished electronic conjugation and reduced antiviral efficacy .
Physicochemical Properties
- Solubility : The target compound exhibits high aqueous solubility (>5 mg/mL) due to its hydroxyl group, which facilitates hydrogen bonding with water. In contrast, the benzyl-substituted analog has moderate solubility (~1 mg/mL) .
- Stability : Both compounds show stability under physiological pH (7.4), but the hydroxyl group in the target compound may predispose it to oxidative degradation under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
